molecular formula C14H13ClN2O3S B5242921 4-{[(4-Chlorophenyl)sulfonyl](methyl)amino}benzamide

4-{[(4-Chlorophenyl)sulfonyl](methyl)amino}benzamide

Cat. No.: B5242921
M. Wt: 324.8 g/mol
InChI Key: MFROLCBPXVWRDX-UHFFFAOYSA-N
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Description

4-{(4-Chlorophenyl)sulfonylamino}benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a benzamide structure, with a chlorophenyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(4-Chlorophenyl)sulfonylamino}benzamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methylamine, followed by the coupling of the resulting intermediate with benzamide. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-{(4-Chlorophenyl)sulfonylamino}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-{(4-Chlorophenyl)sulfonylamino}benzamide involves the inhibition of leukotriene biosynthesis. The compound binds to 5-lipoxygenase-activating protein (FLAP), which is crucial for the translocation of arachidonic acid to 5-lipoxygenase, the enzyme responsible for leukotriene biosynthesis. By inhibiting this pathway, the compound reduces the production of leukotrienes, which are inflammatory mediators involved in various physiological and pathological processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-{(4-Chlorophenyl)sulfonylamino}benzamide include:

Uniqueness

4-{(4-Chlorophenyl)sulfonylamino}benzamide is unique due to its specific mechanism of action involving the inhibition of leukotriene biosynthesis. This makes it a promising candidate for therapeutic applications in cancer, inflammation, and cardiovascular diseases, setting it apart from other similar compounds.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-17(12-6-2-10(3-7-12)14(16)18)21(19,20)13-8-4-11(15)5-9-13/h2-9H,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFROLCBPXVWRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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